molecular formula C22H25N3O4S B13924475 4-hydroxy-4-[(3-oxo-3,4-dihydro-2H-benzo[1,4]thiazin-6-ylamino)methyl]piperidine-1-carboxylic acid benzyl ester

4-hydroxy-4-[(3-oxo-3,4-dihydro-2H-benzo[1,4]thiazin-6-ylamino)methyl]piperidine-1-carboxylic acid benzyl ester

Cat. No.: B13924475
M. Wt: 427.5 g/mol
InChI Key: IWCSKFNOIGFGSH-UHFFFAOYSA-N
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Description

4-hydroxy-4-[(3-oxo-3,4-dihydro-2H-benzo[1,4]thiazin-6-ylamino)methyl]piperidine-1-carboxylic acid benzyl ester is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a benzothiazine moiety, and a carboxylic acid ester group, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-4-[(3-oxo-3,4-dihydro-2H-benzo[1,4]thiazin-6-ylamino)methyl]piperidine-1-carboxylic acid benzyl ester typically involves multiple steps:

    Formation of the Benzothiazine Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzothiazine ring.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

    Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol under acidic conditions to form the benzyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amine groups, leading to the formation of corresponding oxides and imines.

    Reduction: Reduction reactions can target the carbonyl groups in the benzothiazine moiety, converting them to alcohols or amines.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the piperidine and benzothiazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted analogs with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis and medicinal chemistry.

Biology

Biologically, the compound can interact with various biomolecules, making it a potential candidate for studying enzyme inhibition and receptor binding. Its structural features enable it to mimic or inhibit natural substrates in biochemical pathways.

Medicine

In medicine, the compound’s potential therapeutic properties are explored for developing new drugs. Its ability to undergo various chemical reactions allows for the design of prodrugs and active pharmaceutical ingredients.

Industry

Industrially, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer synthesis and material science.

Mechanism of Action

The mechanism of action of 4-hydroxy-4-[(3-oxo-3,4-dihydro-2H-benzo[1,4]thiazin-6-ylamino)methyl]piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The benzothiazine moiety may interact with active sites, while the piperidine ring can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-hydroxy-4-[(3-oxo-3,4-dihydro-2H-benzo[1,4]thiazin-6-ylamino)methyl]piperidine-1-carboxylic acid benzyl ester stands out due to its unique combination of functional groups. The presence of both a benzothiazine and a piperidine ring allows for diverse chemical reactivity and biological interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H25N3O4S

Molecular Weight

427.5 g/mol

IUPAC Name

benzyl 4-hydroxy-4-[[(3-oxo-4H-1,4-benzothiazin-6-yl)amino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C22H25N3O4S/c26-20-14-30-19-7-6-17(12-18(19)24-20)23-15-22(28)8-10-25(11-9-22)21(27)29-13-16-4-2-1-3-5-16/h1-7,12,23,28H,8-11,13-15H2,(H,24,26)

InChI Key

IWCSKFNOIGFGSH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(CNC2=CC3=C(C=C2)SCC(=O)N3)O)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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